(Carboxymethyloximino)spiperone Hemihydrate
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Overview
Description
Chemical Reactions Analysis
(Carboxymethyloximino)spiperone Hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Carboxymethyloximino)spiperone Hemihydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Carboxymethyloximino)spiperone Hemihydrate involves its role as a matrix support in affinity chromatography. It binds to specific molecules, such as the D2-dopamine receptor, allowing for their purification from complex mixtures . The molecular targets and pathways involved include the interaction with the D2-dopamine receptor and possibly other related receptors .
Comparison with Similar Compounds
Similar compounds to (Carboxymethyloximino)spiperone Hemihydrate include:
Spiperone: A selective D2-like dopamine receptor antagonist used in research studies.
N-Methylspiperone: A derivative of spiperone used to study the dopamine and serotonin neurotransmitter systems.
The uniqueness of this compound lies in its specific application as a matrix support for affinity chromatography, which is not a common feature of its similar compounds .
Properties
IUPAC Name |
2-[(E)-[1-(4-fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDQEDHMFSZPZ-XAYXJRQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCC/C(=N\OCC(=O)O)/C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.